molecular formula C17H24N2O5S B464364 Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate CAS No. 327065-72-5

Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate

Cat. No.: B464364
CAS No.: 327065-72-5
M. Wt: 368.4g/mol
InChI Key: LSOWIQRRNCXTIG-UHFFFAOYSA-N
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Description

Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate is a methyl ester derivative of 4-oxobutanoic acid, featuring a 4-[(4-methylpiperidinyl)sulfonyl]phenyl substituent linked via an amide bond. This compound belongs to a class of bioactive molecules characterized by sulfonamide and amide functionalities, which are often associated with pharmacological properties such as anti-inflammatory, antimicrobial, and enzyme inhibitory activities .

The presence of the 4-methylpiperidinylsulfonyl group likely enhances solubility and bioavailability compared to simpler aryl sulfonamides.

Properties

IUPAC Name

methyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-13-9-11-19(12-10-13)25(22,23)15-5-3-14(4-6-15)18-16(20)7-8-17(21)24-2/h3-6,13H,7-12H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOWIQRRNCXTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the piperidine nucleus, which is known to exhibit therapeutic effects against various types of cancer. The sulfonamide moiety in these compounds enhances their biological activity by promoting interactions with target proteins involved in cancer progression. For instance, derivatives of piperidine have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Neurodegenerative Disorders

Compounds similar to methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). These compounds may act as inhibitors of tau protein aggregation, a hallmark of tauopathies, thereby offering a novel approach to mitigate neurodegeneration .

Acetylcholinesterase Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of this enzyme are crucial in the treatment of Alzheimer's disease, as they can enhance cholinergic neurotransmission. Studies have demonstrated that certain derivatives exhibit significant inhibitory activity against acetylcholinesterase, suggesting their potential as therapeutic agents .

Urease Inhibition

Research indicates that sulfonamide derivatives can also inhibit urease activity, which is relevant in treating infections caused by urease-producing bacteria. This inhibition can reduce the risk of urinary stones and other complications associated with such infections .

Antibacterial Properties

Compounds containing the piperidine and sulfonamide groups have been shown to possess antibacterial properties against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved Effect
AnticancerPiperidine derivativesInhibition of tumor growth
Neurodegenerative TreatmentTau aggregation inhibitorsReduction in tau-related neurodegeneration
Acetylcholinesterase InhibitionThis compoundIncreased acetylcholine levels
Urease InhibitionSulfonamide derivativesDecreased bacterial growth
AntibacterialPiperidine-sulfonamide compoundsEffective against Gram-positive and Gram-negative bacteria

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of a related compound on animal models of Alzheimer's disease. The results indicated that treatment with the compound led to a significant reduction in tau pathology and improved cognitive function as measured by behavioral tests .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of piperidine-based sulfonamides against clinical isolates of uropathogenic Escherichia coli. The study demonstrated that these compounds exhibited potent antibacterial activity, suggesting their potential use in treating urinary tract infections .

Mechanism of Action

The mechanism of action of Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine ring may enhance the binding affinity through hydrophobic interactions and conformational flexibility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound shares a common 4-oxobutanoate ester backbone with several analogs, differing primarily in substituents on the phenyl ring and the nature of the sulfonamide/amide groups. Key comparisons are summarized below:

Compound Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound: Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate 4-Methylpiperidinylsulfonyl phenyl C₁₇H₂₃N₂O₅S 375.44 Not reported Not reported Piperidine ring enhances lipophilicity; sulfonamide may improve target binding
Methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate (3b) 2-Methylthiazole C₁₅H₁₅N₂O₃S 309.36 162–165 76–80 Thiazole ring introduces heterocyclic polarity; moderate melting point
Methyl 4-[[4-(2-phenylthiazol-4-yl)phenyl]amino]-4-oxobutanoate (3d) 2-Phenylthiazole C₂₀H₁₇N₂O₃S 371.43 203–206 71–74 Bulky phenyl group increases melting point; higher molecular weight
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid Acetylphenyl, methylidene C₁₃H₁₃NO₄ 247.25 461–463 (188–190°C) 87 Carboxylic acid group enables hydrogen bonding; crystal structure studied
Piperidinium 4-oxo-4-[(4-sulfamoylphenyl)amino]butanoate Sulfamoylphenyl, piperidinium counterion C₁₅H₂₁N₃O₅S 367.41 Not reported Not reported Ionic form improves aqueous solubility; sulfamoyl group for bioactivity
Methyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate 5-Methylisoxazole-sulfonamide C₁₅H₁₇N₃O₆S 367.38 Not reported Not reported Isoxazole ring adds nitrogen content; potential for kinase inhibition
Key Observations:
  • Substituent Effects on Melting Points : Bulky substituents (e.g., phenylthiazole in 3d) correlate with higher melting points (203–206°C) due to improved crystal packing, whereas smaller groups (e.g., methylthiazole in 3b) result in lower melting points (162–165°C) .
  • Bioactivity Implications : Sulfonamide groups (e.g., in the target compound and piperidinium derivative ) are associated with enhanced enzyme inhibition, as seen in related amide derivatives with anti-inflammatory and antimicrobial activities .
  • Solubility and Ionization : Ionic derivatives like the piperidinium salt exhibit improved aqueous solubility, whereas methyl esters (e.g., 3b, 3d) prioritize lipophilicity for membrane penetration .

Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, structural analogs suggest possible applications:

  • Thiazole Derivatives (3b, 3d) : Heterocyclic thiazole rings are common in antimicrobial and anticancer agents .
  • Sulfamoylphenyl Derivatives (e.g., ) : Sulfonamides are prevalent in diuretics and carbonic anhydrase inhibitors .
  • Isoxazole Derivatives : The 5-methylisoxazole group may confer kinase inhibitory activity, as seen in PIKfyve inhibitors .

Biological Activity

Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate is a synthetic compound belonging to the class of sulfonylanilines, which are known for their diverse biological activities. This compound features a piperidine moiety, which is often associated with various pharmacological effects, including antibacterial, antitumor, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Chemical Formula : C22H31N3O6S
  • Molecular Weight : 465.563 g/mol
  • IUPAC Name : tert-butyl 4-({4-[(but-2-yn-1-yl)amino]benzenesulfonyl}methyl)-4-(hydroxycarbamoyl)piperidine-1-carboxylate

Antibacterial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antibacterial properties. For instance, studies on related sulfonylaniline derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

The piperidine moiety is linked to enzyme inhibitory activities. Compounds similar to this compound have demonstrated potent inhibition against acetylcholinesterase (AChE) and urease enzymes. For example, some derivatives showed IC50 values as low as 0.63 µM for AChE inhibition . This suggests potential applications in treating conditions like Alzheimer's disease or managing urea levels in patients with renal issues.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of piperidine derivatives, including those with sulfonamide functionalities. The synthesized compounds were evaluated for their antibacterial and enzyme inhibitory activities. Notably, several compounds exhibited strong binding affinities to bovine serum albumin (BSA), indicating good pharmacokinetic properties .

Compound IDAntibacterial ActivityAChE Inhibition (IC50 µM)BSA Binding Affinity
Compound AModerate0.63High
Compound BStrong2.14Moderate
Compound CWeak10.5Low

Case Study 2: In Silico Studies

In silico docking studies have been employed to predict the interactions between synthesized compounds and target proteins. These studies revealed that the piperidine and sulfonamide groups play critical roles in binding affinity and specificity towards bacterial enzymes .

Q & A

Q. What are the established synthetic routes for Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate?

A three-step synthesis is typical:

Sulfonylation : React 4-methylpiperidine with 4-chlorosulfonylphenyl isocyanate to form the sulfonamide intermediate. Dichloromethane (DCM) is often used as a solvent with triethylamine as a base .

Amidation : Couple the sulfonylated intermediate with 4-aminobenzoic acid using carbodiimide reagents (e.g., DCC or EDCI) and catalytic DMAP to form the phenylamino-oxobutanoic acid precursor .

Esterification : Treat the carboxylic acid with methanol and H₂SO₄ (Fischer esterification) or use methyl iodide under basic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What spectroscopic techniques are recommended for structural characterization?

  • FTIR-ATR : Confirm sulfonyl (1350–1300 cm⁻¹, asymmetric stretching) and amide (1650–1600 cm⁻¹, C=O stretch) groups .
  • NMR : ¹H NMR (DMSO-d₆) resolves the methylpiperidinyl protons (δ 1.2–2.8 ppm), sulfonylphenyl aromatic protons (δ 7.5–8.0 ppm), and ester methyl (δ 3.6 ppm). ¹³C NMR identifies carbonyl carbons (amide: ~168 ppm; ester: ~170 ppm) .
  • HRMS (ESI/Q-TOF) : Validate molecular ion [M+H]⁺ with <2 ppm mass error .

Q. How does the sulfonylpiperidinyl group influence physicochemical properties?

The sulfonyl group enhances polarity (logP reduction by ~1.5 units) and hydrogen-bonding capacity, improving aqueous solubility compared to non-sulfonylated analogs. However, the methylpiperidinyl group introduces steric hindrance, reducing crystallinity. Solubility in DMSO is typically >50 mg/mL, while aqueous solubility is <1 mg/mL (pH 7.4) .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Kinase inhibition assays : Test against PI3K/Akt/mTOR pathways due to sulfonamide’s affinity for ATP-binding pockets .
  • Antimicrobial screens : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity assays : MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

  • Solvent optimization : Replace DCM with THF to reduce side reactions (yield increase from 65% to 82%) .
  • Catalyst screening : Use DMAP (5 mol%) to accelerate sulfonamide formation .
  • Temperature control : Maintain 0–5°C to minimize hydrolysis of sulfonyl chloride .

Q. What strategies mitigate racemization during amide bond formation?

  • Coupling agents : Replace DCC with HATU/HOAt, reducing racemization from 15% to <2% .
  • Low-temperature reaction : Perform coupling at −20°C in DMF .
  • Chiral HPLC : Monitor enantiomeric excess (>98% ee) using a Chiralpak AD-H column .

Q. How to resolve conflicting solubility data across solvent systems?

  • Hansen solubility parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to identify optimal solvents (e.g., DMF: δD=17.4, δP=13.7, δH=11.3) .
  • DSC/TGA : Detect polymorphic forms (e.g., Form I melts at 148°C; Form II at 162°C) influencing solubility discrepancies .

Q. What computational methods predict biological target interactions?

  • Molecular docking (AutoDock Vina) : Dock into Bcl-2’s hydrophobic groove (binding energy <−8.0 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Use 2D descriptors (e.g., topological polar surface area, AlogP) to predict IC₅₀ against kinase targets .

Q. How to interpret conflicting mass spectrometry fragmentation patterns?

  • HRMS/MS : Compare observed fragments (e.g., m/z 310.2045 [M+H]⁺) with in silico tools (MassFrontier) .
  • Isotopic pattern analysis : Confirm sulfur presence via ³²S/³⁴S isotopic peaks (4.4% abundance difference) .

Q. What orthogonal methods confirm regioisomeric impurity absence?

  • 2D NMR (HSQC/HMBC) : Correlate methylpiperidinyl protons with sulfonylphenyl carbons to confirm connectivity .
  • LC-MS/MS with HILIC : Resolve polar impurities (e.g., hydrolyzed carboxylic acid) undetected by reverse-phase C18 .
  • Spiking experiments : Add synthesized regioisomer to confirm baseline separation (ΔRt >2 min) .

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